molecular formula C15H22N4O2S B6435435 N-{[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549020-89-3

N-{[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435435
CAS No.: 2549020-89-3
M. Wt: 322.4 g/mol
InChI Key: AHIRWLNJMNJXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a cyclopropanesulfonamide derivative featuring a pyrimidine-azetidine core. This compound is structurally characterized by a cyclopropane ring appended to a sulfonamide group, with a methyl-substituted azetidine moiety linked to a 6-cyclopropylpyrimidin-4-yl group.

Properties

IUPAC Name

N-[[1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-18(22(20,21)13-4-5-13)7-11-8-19(9-11)15-6-14(12-2-3-12)16-10-17-15/h6,10-13H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIRWLNJMNJXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC(=C2)C3CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The target compound’s pyrimidine-azetidine core contrasts with the imidazo-pyrrolo-pyridine/ pyrazine systems in analogs.
  • Sulfonamide Functionalization: All compounds retain the cyclopropanesulfonamide group, which is known to improve metabolic stability and binding affinity in drug candidates .
  • Synthesis : Analog 1 requires tosyl deprotection under basic conditions, while Analog 2 uses Pd-catalyzed cross-coupling. The target compound likely employs similar catalytic steps for azetidine-pyrimidine linkage .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The pyrimidine-azetidine core may improve aqueous solubility compared to the lipophilic imidazo-pyrrolo systems in analogs.
  • Synthetic Yield : Analog 1 achieved purification via HPLC, suggesting the target compound may require similar rigorous chromatographic methods .

Structural Analysis Tools

Studies on such compounds typically employ crystallographic software like SHELX (for refinement) and WinGX/ORTEP (for visualization). For example:

  • SHELXL is widely used for small-molecule refinement, ensuring accurate bond-length and angle measurements .
  • WinGX facilitates metric analysis of molecular geometry, critical for comparing cyclopropane ring distortions across analogs .

Research Implications

The structural and synthetic parallels between the target compound and its analogs underscore the importance of:

Heterocyclic Optimization : Pyrimidine vs. imidazo-pyrrolo systems impact target engagement and pharmacokinetics.

Catalytic Strategies : Pd-mediated coupling and NaOH-mediated deprotection are scalable for industrial synthesis .

Software-Driven Design : Tools like SHELX and WinGX enable precise structural comparisons, guiding iterative drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.